molecular formula C10H12O2 B3119563 4-[1-(Hydroxymethyl)cyclopropyl]phenol CAS No. 251990-49-5

4-[1-(Hydroxymethyl)cyclopropyl]phenol

Cat. No.: B3119563
CAS No.: 251990-49-5
M. Wt: 164.2 g/mol
InChI Key: KPUJKUZTZKGUSG-UHFFFAOYSA-N
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Description

4-[1-(Hydroxymethyl)cyclopropyl]phenol is a versatile organic compound with a phenolic structure and a cyclopropyl group substituted with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(Hydroxymethyl)cyclopropyl]phenol typically involves the following steps:

  • Cyclopropanation: The starting material, phenol, undergoes cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent.

  • Hydroxymethylation: The cyclopropyl group is then hydroxymethylated using formaldehyde and a suitable catalyst, such as a Lewis acid.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[1-(Hydroxymethyl)cyclopropyl]phenol can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the phenolic hydroxyl group into a carbonyl group, forming compounds such as 4-[1-(Hydroxymethyl)cyclopropyl]benzaldehyde.

  • Reduction: Reduction reactions can reduce the phenolic hydroxyl group to a corresponding alkyl group.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromyl chloride and manganese dioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Typical reagents include halogens (e.g., bromine) and strong acids or bases.

Major Products Formed:

  • Oxidation: 4-[1-(Hydroxymethyl)cyclopropyl]benzaldehyde

  • Reduction: 4-[1-(Hydroxymethyl)cyclopropyl]benzyl alcohol

  • Substitution: Halogenated derivatives (e.g., 4-[1-(Hydroxymethyl)cyclopropyl]bromobenzene)

Scientific Research Applications

4-[1-(Hydroxymethyl)cyclopropyl]phenol has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[1-(Hydroxymethyl)cyclopropyl]phenol exerts its effects involves its interaction with molecular targets and pathways. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, influencing its binding affinity to enzymes and receptors. The cyclopropyl group enhances the compound's stability and reactivity.

Comparison with Similar Compounds

4-[1-(Hydroxymethyl)cyclopropyl]phenol is unique due to its combination of phenolic and cyclopropyl groups. Similar compounds include:

  • 4-(Hydroxymethyl)phenol: Lacks the cyclopropyl group.

  • 4-(Cyclopropyl)phenol: Lacks the hydroxymethyl group.

  • 4-(Hydroxymethyl)cyclohexanol: Has a cyclohexane ring instead of cyclopropane.

Properties

IUPAC Name

4-[1-(hydroxymethyl)cyclopropyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-7-10(5-6-10)8-1-3-9(12)4-2-8/h1-4,11-12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUJKUZTZKGUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(Hydroxymethyl)cyclopropyl]phenol
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